molecular formula C74H101N10O17+ B12428836 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate

Cat. No.: B12428836
M. Wt: 1402.6 g/mol
InChI Key: WBLRGFPDBLJWGU-VQZCAPHOSA-O
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Description

The compound [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1’-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1’-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4’-piperidin-1-ium]-13-yl] acetate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of chiral centers, and construction of the spirocyclic framework. Common synthetic routes may include:

    Step 1: Protection of hydroxyl groups using silyl or acetal protecting groups.

    Step 2: Formation of chiral centers through asymmetric synthesis or chiral auxiliary methods.

    Step 3: Construction of the spirocyclic framework via cyclization reactions.

    Step 4: Deprotection of functional groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection.

    Scale-up processes: Ensuring the reactions can be performed on a large scale.

    Purification techniques: Chromatography, crystallization, and other methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Use of reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Disrupting cellular processes: Leading to therapeutic effects.

Properties

Molecular Formula

C74H101N10O17+

Molecular Weight

1402.6 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate

InChI

InChI=1S/C74H100N10O17/c1-39(2)37-84(38-48-23-25-49(26-24-48)77-70(95)50(21-18-32-76-72(75)97)78-71(96)58(40(3)4)79-52(86)22-15-14-16-33-83-53(87)27-28-54(83)88)34-30-74(31-35-84)81-59-55-56-64(91)46(10)67-57(55)68(93)73(12,101-67)99-36-29-51(98-13)43(7)66(100-47(11)85)45(9)63(90)44(8)62(89)41(5)19-17-20-42(6)69(94)80-61(65(56)92)60(59)82-74/h17,19-20,23-29,36,39-41,43-45,50-51,58,62-63,66,89-90H,14-16,18,21-22,30-35,37-38H2,1-13H3,(H8-,75,76,77,78,79,80,81,82,86,87,88,91,92,93,94,95,96,97)/p+1/b19-17+,36-29+,42-20+/t41-,43+,44+,45+,50-,51-,58-,62-,63+,66+,73-,74?,84?/m0/s1

InChI Key

WBLRGFPDBLJWGU-VQZCAPHOSA-O

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CC[N+](CC5)(CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)CC(C)C)C8=C(C(=C3O)C)O[C@@](C8=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CC[N+](CC5)(CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)CC(C)C)C8=C(C(=C3O)C)OC(C8=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C

Origin of Product

United States

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